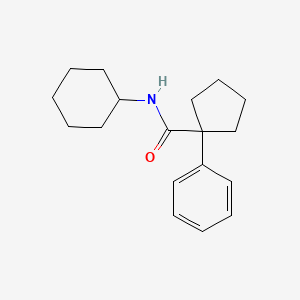

N-シクロヘキシル-1-フェニルシクロペンタン-1-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Therapeutic Potential

N-cyclohexyl-1-phenylcyclopentane-1-carboxamide has been investigated for its potential as a therapeutic agent due to its biological activity:

- Anti-inflammatory Properties : Studies indicate that this compound may modulate inflammatory pathways, making it a candidate for treating conditions like arthritis.

- Anticancer Activity : Preliminary research suggests that it may inhibit specific cancer cell lines, indicating potential use in oncology .

Material Science Applications

In addition to medicinal uses, N-cyclohexyl-1-phenylcyclopentane-1-carboxamide shows promise in material science:

- Polymer Synthesis : Its unique structure allows incorporation into polymer matrices, enhancing material properties.

- Nanocarrier Development : Research indicates potential applications in drug delivery systems due to its ability to form stable complexes with various drugs .

Case Study 1: Anti-inflammatory Activity

A study conducted on the anti-inflammatory effects of N-cyclohexyl-1-phenylcyclopentane-1-carboxamide demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Efficacy

In vitro tests against various cancer cell lines revealed that N-cyclohexyl-1-phenylcyclopentane-1-carboxamide exhibited selective cytotoxicity. The compound was found to induce apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential.

準備方法

The synthesis of N-cyclohexyl-1-phenylcyclopentane-1-carboxamide typically involves the reaction of cyclohexylamine with 1-phenylcyclopentanecarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .

化学反応の分析

N-cyclohexyl-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles under appropriate conditions.

作用機序

The mechanism of action of N-cyclohexyl-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as

生物活性

N-cyclohexyl-1-phenylcyclopentane-1-carboxamide (also referred to as compound 1) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of N-cyclohexyl-1-phenylcyclopentane-1-carboxamide can be described as follows:

- Molecular Formula : C18H25NO

- Molecular Weight : 275.40 g/mol

- IUPAC Name : N-cyclohexyl-1-phenylcyclopentanecarboxamide

This compound features a cyclopentane ring with a phenyl group and a cyclohexyl group, which contribute to its biological activity.

N-cyclohexyl-1-phenylcyclopentane-1-carboxamide has been studied for its interaction with several biological targets, particularly in the realm of pain management. It is believed to act as a selective antagonist for the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a crucial role in nociception and thermal sensation.

TRPV1 Antagonism

Research indicates that this compound exhibits significant antagonistic activity against TRPV1. The IC50 value for blocking TRPV1 activation has been reported at approximately 5 nM, making it a potent candidate for analgesic applications. The mechanism involves competitive inhibition of capsaicin-induced calcium influx in human recombinant TRPV1 receptors .

Biological Activity and Pharmacological Effects

The biological activity of N-cyclohexyl-1-phenylcyclopentane-1-carboxamide has been evaluated in various preclinical models. Below is a summary of its effects:

Study 1: Analgesic Efficacy in Rodent Models

In a study conducted by researchers at the University of Bristol, N-cyclohexyl-1-phenylcyclopentane-1-carboxamide was administered to rodents with induced inflammatory pain. The study found that repeated administration over a period of 5–12 days resulted in enhanced analgesic effects, suggesting potential for chronic pain management .

Study 2: Cytokine Modulation

Another investigation focused on the compound's ability to modulate cytokine release in an inflammatory model. Results indicated that treatment with the compound led to significant reductions in interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α), highlighting its anti-inflammatory properties .

特性

IUPAC Name |

N-cyclohexyl-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO/c20-17(19-16-11-5-2-6-12-16)18(13-7-8-14-18)15-9-3-1-4-10-15/h1,3-4,9-10,16H,2,5-8,11-14H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZYNNCLDYDOLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。